molecular formula C7H15N3O3S B15345203 Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione CAS No. 56975-07-6

Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione

Cat. No.: B15345203
CAS No.: 56975-07-6
M. Wt: 221.28 g/mol
InChI Key: ZGUKXHGPXOTTSU-UHFFFAOYSA-N
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Description

Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione is a heterocyclic compound featuring a triazine core modified with hydroxyethyl and hydroxymethyl substituents. The tetrahydro configuration (saturated triazine ring) enhances its stability compared to aromatic triazines, while the hydroxyl groups improve hydrophilicity, making it suitable for applications in aqueous systems. This compound is structurally related to corrosion inhibitors and biocides, as triazine derivatives are widely used in industrial settings to mitigate metal degradation and microbial growth . Its synthesis likely involves thionation reactions, similar to methods described for other triazine thiones (e.g., using P₂S₅ or carbon disulfide) .

Properties

CAS No.

56975-07-6

Molecular Formula

C7H15N3O3S

Molecular Weight

221.28 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C7H15N3O3S/c11-2-1-8-3-9(5-12)7(14)10(4-8)6-13/h11-13H,1-6H2

InChI Key

ZGUKXHGPXOTTSU-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(C(=S)N1CO)CO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as acetonitrile or water, and catalysts such as phosphoric acid or formic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thione group can be reduced to a thiol group under appropriate conditions.

    Substitution: The hydroxymethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, while the thione group can interact with thiol-containing enzymes and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties arise from its substituents:

  • Tetrahydro core: The saturated triazine ring improves stability under acidic or oxidative conditions compared to aromatic triazines, such as 4-chloro-6-(dimethylamino)-1,3,5-triazine-2[1H]-one (), which may undergo nucleophilic substitution.

Functional Comparison

Compound Name Key Substituents Key Properties Applications Reference
Target Compound 2-hydroxyethyl, bis(hydroxymethyl) High solubility, stable tetrahydro core Corrosion inhibition, biocides
5-(2-Hydroxyethyl)-1,3,5-triazine-2(1H)thione 2-hydroxyethyl Moderate solubility, aromatic core Industrial preservatives
Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) Methyl, thiadiazine ring Volatile, broad-spectrum biocide Soil fumigation, pesticides
4,6-Bis(dimethylamino)-1,3,5-triazine-2[1H]-one Dimethylamino groups Alkaline stability, reactive sites Chemical intermediates, coatings

Stability and Reactivity

  • The tetrahydro core reduces susceptibility to ring-opening reactions, unlike 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione derivatives (), where aromatic systems may undergo electrophilic substitution.
  • Hydroxymethyl groups may participate in condensation reactions, a property absent in dimethylamino-substituted triazines ().

Biological Activity

Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione (CAS Number: 56975-07-6) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a triazine ring structure featuring hydroxymethyl and hydroxyethyl substituents, along with a thione functional group. Its molecular formula is C7H15N3O4S, and it has a molecular weight of approximately 205.21 g/mol .

The unique structural features of this compound contribute to its reactivity and biological activity. The presence of hydroxymethyl and hydroxyethyl groups allows for the formation of hydrogen bonds with biological macromolecules such as proteins and enzymes. The thione group can interact with thiol-containing enzymes, potentially modulating their activity .

Structural Comparison Table

Compound NameKey Features
Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-oneSimilar structure but lacks the thione group.
1,2,3,4-TetrahydroisoquinolineShares tetrahydro structure but has a different ring system and functional groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with essential metabolic pathways in bacteria.

2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been observed to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .

3. Enzyme Interaction
The compound's thione group may interact specifically with thiol groups in enzymes, potentially influencing their catalytic activity. This interaction could lead to altered metabolic processes within cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Q & A

Q. What are the standard synthetic protocols for Tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione?

The synthesis typically involves cyclization of precursors under reflux conditions. For example, analogous triazine-thiones are synthesized by reacting hydrazides with CS₂ and KOH in ethanol, followed by reflux (8–12 h), solvent evaporation, and recrystallization from methanol or ethanol . Key variables include stoichiometric ratios (e.g., 6 mmol KOH to 3.8 mmol precursor), solvent choice (ethanol for solubility), and purification via recrystallization to achieve >90% purity.

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxymethyl groups at δ 3.4–4.2 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch ~2500 cm⁻¹, hydroxyl bands ~3400 cm⁻¹) .
  • Elemental Analysis : Confirms C, H, N, S composition (e.g., ±0.3% deviation from theoretical values) .
  • X-ray Crystallography (if applicable): Resolves crystal structure and hydrogen-bonding networks .

Q. What biological activities have been reported for this compound?

Preliminary studies on analogous triazine-thiones indicate antimicrobial and antifungal properties. For example, 3,5-dimethyltetrahydro-1,3,5-thiadiazine-2-thione exhibits EC₅₀ values of 10–50 µg/mL against Fusarium spp. via disruption of fungal cell membranes . Bioactivity assays should include MIC (Minimum Inhibitory Concentration) testing and cytotoxicity profiling (e.g., MTT assays on mammalian cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or purity?

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance precursor solubility .
  • Catalyst Screening : Test bases like NaOEt or DBU for faster cyclization kinetics .
  • Temperature Gradients : Perform reflux at 80–100°C with monitoring via TLC/HPLC to minimize side products .
  • Post-Synthesis Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH gradients) for >95% purity .

Q. What computational strategies predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Docking : Simulate binding affinity to biological targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., hydroxymethyl vs. phenyl groups) with antifungal activity using Hansch parameters .

Q. How can contradictions in toxicity data across studies be resolved?

  • Dosage Calibration : Compare LD₅₀ values (e.g., 2220 µg/kg in rodents vs. higher thresholds in cell cultures) using standardized OECD guidelines.
  • Purity Assessment : Verify compound purity via HPLC-MS; impurities like NOx/SOx byproducts may skew toxicity .
  • Model Organism Variability : Test toxicity in multiple systems (e.g., Danio rerio vs. murine models) to assess species-specific responses .

Q. What strategies establish structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent Variation : Synthesize analogs with modified hydroxyethyl/hydroxymethyl groups and test against Gram-positive/-negative bacteria .
  • Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or ROS generation in Candida albicans .
  • Metabolomic Profiling : Identify disrupted pathways (e.g., ergosterol biosynthesis) via LC-MS-based metabolomics .

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